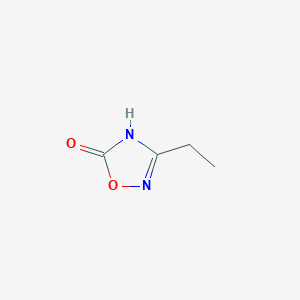

3-Ethyl-1,2,4-oxadiazol-5-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAARBVMIPYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487847 | |

| Record name | 3-ethyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57689-63-1 | |

| Record name | 3-ethyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1,2,4 Oxadiazol 5 Ol

Aromaticity and Stability Considerations of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole nucleus is classified as a five-membered, planar, and conjugated heterocyclic system. scirp.org However, it is characterized by a relatively low level of aromaticity. mdpi.comresearchgate.net This reduced aromatic character is primarily attributed to the presence of a weak O-N bond (O1-N2), which is susceptible to cleavage. nih.govresearchgate.net The inherent strain and the electronegativity difference between the oxygen and nitrogen atoms contribute to the lability of this bond.

Computational studies, comparing various oxadiazole isomers, have shown that the 1,3,4-oxadiazole (B1194373) ring is more stable than the 1,2,4-isomer. scirp.org The low aromaticity and the weak O-N bond make the 1,2,4-oxadiazole ring prone to a variety of thermal and photochemical rearrangements, often leading to the formation of more stable heterocyclic systems. mdpi.comresearchgate.net This propensity for rearrangement is a defining characteristic of the 1,2,4-oxadiazole scaffold.

| Aromaticity & Stability Metrics | Description | Reference |

| Aromaticity Level | Low, due to the presence of a weak O-N bond and ring strain. | mdpi.comresearchgate.net |

| Key Structural Feature | A labile O-N single bond that is susceptible to cleavage. | nih.govresearchgate.net |

| Relative Stability | Less stable than the corresponding 1,3,4-oxadiazole isomer. | scirp.org |

| Chemical Consequence | High tendency to undergo thermal or photochemical rearrangements into more stable heterocycles. | mdpi.com |

Electrophilic and Nucleophilic Character of Ring Atoms (C3, C5, N2)

The distribution of electrons within the 1,2,4-oxadiazole ring dictates the reactivity of its constituent atoms. The nitrogen atom at position 3 (N3) exhibits nucleophilic character, attributed to the presence of a lone pair of electrons. mdpi.com In contrast, the carbon atoms at positions 3 (C3) and 5 (C5) are electrophilic. mdpi.com This electrophilicity makes them susceptible to attack by nucleophiles.

The nitrogen atom at position 2 (N2) is notably electrophilic, a characteristic that is amplified by the polarized and easily cleavable O-N bond. mdpi.com This high electrophilicity at N2 is a key factor in certain rearrangement reactions, such as the Boulton-Katritzky Rearrangement.

| Ring Atom | Position | Chemical Character | Reactivity |

| Nitrogen | N3 | Nucleophilic | Acts as a proton acceptor or attacks electrophiles. |

| Carbon | C3 | Electrophilic | Susceptible to nucleophilic attack. |

| Carbon | C5 | Electrophilic | Susceptible to nucleophilic attack. |

| Nitrogen | N2 | Electrophilic | Key site for intramolecular nucleophilic attack in rearrangements. |

Ring-Opening and Ring-Closure (ANRORC) Rearrangements

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway for the transformation of 1,2,4-oxadiazoles into other heterocyclic systems. researchgate.netmdpi.com This reaction cascade is initiated by the nucleophilic addition to an electrophilic carbon atom of the ring, typically C5. mdpi.com

The general mechanism proceeds through three key steps:

Addition of the Nucleophile: A bidentate nucleophile attacks an electrophilic center of the 1,2,4-oxadiazole ring. researchgate.net

Ring Opening: The initial addition leads to the cleavage of a ring bond, often the weak O-N bond, generating an open-chain intermediate. researchgate.net

Ring Closure: Intramolecular cyclization of the intermediate occurs to form a new, often more stable, heterocyclic ring. researchgate.net

This rearrangement has been utilized to synthesize a variety of other heterocycles, including 1,2,4-triazoles and 1,2,4-triazines. nih.gov The reaction of 3-chloro-1,2,4-oxadiazoles with allylamine, for instance, can proceed through a tandem ANRORC/[3+2] cycloaddition pathway. frontiersin.org

Boulton-Katritzky Rearrangement (BKR) and its Variations

The Boulton-Katritzky Rearrangement (BKR) is one of the most extensively studied thermal rearrangements of 1,2,4-oxadiazoles. mdpi.comresearchgate.net It is fundamentally an intramolecular nucleophilic substitution. mdpi.com The mechanism involves a nucleophilic atom within a three-atom side chain (attached at C3 or C5) attacking the electrophilic N2 atom of the oxadiazole ring. mdpi.com

This attack leads to the cleavage of the unstable O-N bond, with the oxygen acting as a leaving group, and the subsequent formation of a new, more stable heterocyclic system. mdpi.com The nature of the resulting heterocycle depends on the atoms in the side chain. For example, 1,2,4-oxadiazoles with appropriate side chains can rearrange to form 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles. mdpi.com The reaction is often facilitated by heat but can also occur spontaneously or be catalyzed by acids or bases. acs.orgresearchgate.net

Migration-Nucleophilic Attack-Cyclization (MNAC) Reactions

The Migration-Nucleophilic Attack-Cyclization (MNAC) pathway is another important rearrangement mechanism for substituted 1,2,4-oxadiazoles. researchgate.net This reaction is typically base-mediated and is exemplified by the transformation of 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazole derivatives. mdpi.com This rearrangement competes with the Boulton-Katritzky rearrangement and generally requires higher temperatures to proceed. researchgate.net

Reactivity of the 5-Hydroxyl Group

The 5-hydroxyl group in 3-Ethyl-1,2,4-oxadiazol-5-ol introduces another layer of chemical reactivity, most notably the potential for tautomerism.

This compound can exist in a tautomeric equilibrium with its corresponding keto form, 3-Ethyl-1,2,4-oxadiazolidin-5-one. This is a type of hydroxy-oxo (or keto-enol) tautomerism, where a proton migrates from the hydroxyl group to a ring nitrogen atom (N4), accompanied by a shift in double bonds.

The two primary tautomeric forms are:

The "ol" (aromatic) form: this compound

The "one" (non-aromatic) form: 3-Ethyl-1,2,4-oxadiazolidin-5-one

| Tautomer | Structure Name | Key Features | Spectroscopic Marker (13C NMR) |

| Hydroxy Form | This compound | Aromatic ring, acidic -OH group | C5 signal shifted upfield compared to keto form. |

| Oxo Form | 3-Ethyl-1,2,4-oxadiazolidin-5-one | Non-aromatic ring, C=O group (amide-like) | C5 carbonyl signal at ~166-170 ppm. researchgate.net |

Reactions at the Exocyclic Oxygen Atom

The hydroxyl group of this compound is a key site for synthetic modification, readily undergoing reactions with various electrophiles. These transformations, primarily O-alkylation and O-acylation, are crucial for the introduction of diverse functionalities and for studying the structure-activity relationships of its derivatives.

The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, which makes its derivatives of significant interest in medicinal chemistry. The reactivity of the 1,2,4-oxadiazole ring is characterized by the nucleophilic character of the N(3) atom and the electrophilic nature of the carbon atoms. The low level of aromaticity and the easily cleavable O-N bond contribute to its susceptibility to thermal and photochemical rearrangements.

O-Alkylation and O-Acylation:

The exocyclic oxygen atom of this compound can be readily alkylated and acylated to yield the corresponding ethers and esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. The choice of base and reaction conditions can be critical to achieving high yields and avoiding potential side reactions.

| Reagent Category | Specific Reagent | Product Type | Reaction Conditions |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide, ethyl bromide) | 5-Alkoxy-3-ethyl-1,2,4-oxadiazoles | Base (e.g., NaH, K2CO3) in an inert solvent (e.g., DMF, THF) |

| Acylating Agents | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) | 3-Ethyl-1,2,4-oxadiazol-5-yl esters | Base (e.g., pyridine, triethylamine) in an aprotic solvent |

| Acid anhydrides (e.g., acetic anhydride) | 3-Ethyl-1,2,4-oxadiazol-5-yl esters | Often requires heating or a catalyst |

Influence of the Hydroxyl Group on Ring Reactivity

The electronic nature of the hydroxyl group at the C5 position significantly influences the reactivity of the 1,2,4-oxadiazole ring. The oxygen atom, through its lone pairs, can donate electron density into the ring via resonance, a phenomenon known as a positive mesomeric effect (+M). This electron donation can activate the ring towards certain reactions and influence the regioselectivity of electrophilic and nucleophilic attacks.

The presence of the hydroxyl group also introduces the possibility of tautomerism. This compound can exist in equilibrium with its keto tautomer, 3-ethyl-1,2,4-oxadiazol-5(4H)-one. The position of this equilibrium is dependent on factors such as the solvent, temperature, and pH. The reactivity of the molecule can be influenced by the predominant tautomeric form under specific reaction conditions.

Reactions of the 3-Ethyl Substituent

The ethyl group at the C3 position of the oxadiazole ring is generally less reactive than the heterocyclic core and the exocyclic oxygen. However, under specific conditions, it can undergo reactions typical of alkyl side chains on aromatic or heteroaromatic rings. These reactions often require harsh conditions or the use of highly reactive reagents.

Potential reactions of the ethyl substituent include:

Halogenation: Free radical halogenation at the benzylic-like position (the carbon adjacent to the ring) can be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation.

Oxidation: Strong oxidizing agents can potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, although this may also lead to degradation of the oxadiazole ring.

Detailed research findings on the specific reactions of the 3-ethyl substituent of this compound are not extensively documented in the available literature.

Computational Studies on Reaction Mechanisms and Transition States

Theoretical studies on related 1,2,4-oxadiazole systems have been conducted to understand their stability, aromaticity, and propensity for rearrangements. For instance, computational analyses have been used to investigate the Boulton–Katritzky rearrangement, a common thermal transformation of 1,2,4-oxadiazoles. chim.itresearchgate.netosi.lv These studies help elucidate the electronic factors that govern the feasibility and outcome of such reactions.

DFT calculations can also be used to:

Determine Tautomeric Stability: Calculate the relative energies of the hydroxyl and keto tautomers to predict the predominant form in different environments.

Model Reaction Pathways: Map the potential energy surface for reactions at the exocyclic oxygen or the ring itself, identifying transition state structures and calculating activation energies. This information is crucial for understanding reaction kinetics and selectivity.

Analyze Electronic Structure: Investigate the distribution of electron density and molecular orbitals to rationalize the influence of the hydroxyl and ethyl groups on the ring's reactivity.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Tautomerism analysis | Relative stability of hydroxyl and keto forms. |

| Reaction pathway modeling | Identification of transition states and activation energies for alkylation and acylation. | |

| Electronic structure analysis | Understanding the influence of substituents on ring reactivity. |

This table illustrates the potential applications of computational methods to study the reactivity of this compound, based on studies of similar compounds.

Derivatization and Structural Modifications of 3 Ethyl 1,2,4 Oxadiazol 5 Ol

Synthesis of Novel 3-Ethyl-1,2,4-oxadiazol-5-yl Derivatives

The synthesis of derivatives from the 3-Ethyl-1,2,4-oxadiazol-5-ol scaffold involves targeted chemical reactions at distinct positions on the molecule.

The hydroxyl group at the C5 position of the oxadiazole ring is a prime site for derivatization through reactions such as etherification and esterification. These modifications are crucial as the 1,2,4-oxadiazole (B8745197) ring is often employed as a metabolically stable substitute for an ester or amide group in pharmacologically active molecules. nih.gov

Ester Formation: Ester derivatives are commonly synthesized by reacting the 5-hydroxyl group with various acylating agents. The reaction of 3-substituted-1,2,4-oxadiazol-5-ols with acyl chlorides or carboxylic acid anhydrides in the presence of a base yields the corresponding esters. This approach allows for the introduction of a wide array of functional groups.

Ether Formation: Ether derivatives are formed through the alkylation of the 5-hydroxyl group. This is typically achieved by reacting the parent compound with alkyl halides in the presence of a suitable base. This reaction introduces alkyl or substituted alkyl chains, modifying the lipophilicity and steric properties of the molecule.

| Modification Type | Reagent Example | Resulting Derivative Structure | Purpose of Modification |

|---|---|---|---|

| Esterification | Benzoyl Chloride | 3-Ethyl-1,2,4-oxadiazol-5-yl benzoate | Introduce aromatic moiety, act as amide/ester bioisostere |

| Etherification | Benzyl Bromide | 5-(Benzyloxy)-3-ethyl-1,2,4-oxadiazole | Increase lipophilicity, introduce bulky group |

| Esterification | Ethyl Chlorooxalate | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | Introduce an ester group for further functionalization researchgate.netuni.lu |

The substituent at the C3 position of the 1,2,4-oxadiazole ring is determined by the choice of the starting amidoxime (B1450833) in the primary synthesis. To introduce variations to the 3-ethyl group, one would need to employ alternative synthetic routes or begin with different starting materials. The most common method for constructing the 1,2,4-oxadiazole ring involves the cyclization of an O-acylamidoxime, which is formed from an amidoxime and a carboxylic acid derivative. lew.ronih.gov

Therefore, to synthesize analogues with different C3 substituents (e.g., propyl, phenyl, tert-butyl), the corresponding amidoxime (propanamidoxime, benzamidoxime, pivalamidoxime, etc.) would be used in the initial ring-forming reaction. nih.gov For instance, studies have reported the synthesis of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective inhibitors for various enzymes, highlighting the importance of modifying this position. nih.gov

Direct functionalization of the 1,2,4-oxadiazole ring is less common than derivatization at its substituents due to the ring's inherent reactivity and potential for rearrangement. researchgate.netchim.it The ring possesses a weak O-N bond and a low degree of aromaticity. researchgate.netchim.it The nitrogen atom at the 3-position has nucleophilic character, while the carbon atoms are electrophilic. chim.it

Reactions involving the ring must be conducted under mild conditions to prevent undesired ring-opening or rearrangement reactions, such as the Boulton–Katritzky rearrangement. researchgate.netchim.it Synthetic strategies may involve metalation using sterically hindered bases followed by trapping with various electrophiles, which allows for the introduction of functional groups directly onto the carbon atoms of the ring under controlled conditions. acs.org

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create compounds with enhanced affinity, selectivity, or improved pharmacokinetic profiles. nih.gov The this compound scaffold is a suitable candidate for creating such hybrid molecules.

The conjugation of the 1,2,4-oxadiazole core with other biologically important heterocycles like indole (B1671886) and benzimidazole (B57391) has been explored to develop novel chemical entities.

Indole Conjugates: Indole-oxadiazole hybrids have been synthesized and investigated for their potential biological activities. researchgate.net The synthesis typically involves creating a linkage between the two heterocyclic systems. For example, a carboxylic acid functionalized indole can be coupled with an amino-functionalized oxadiazole derivative to form an amide linkage, or vice-versa. A series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles has been synthesized by reacting indole-2-carboxamidoxime with various carboxylic acids. researchgate.net

Benzimidazole Conjugates: Benzimidazole is another privileged scaffold in medicinal chemistry. Hybrid molecules containing both benzimidazole and 1,2,4-oxadiazole rings have been designed. nih.govekb.eg The synthesis of these hybrids often involves linking the two cores through flexible or rigid linkers, such as thioalkyl, ether, or amide bonds. For instance, a common synthetic route involves reacting a chloromethyl-substituted benzimidazole with a thiol-containing oxadiazole to form a thioether linkage. nih.gov This approach facilitates the interaction with multiple biological targets. nih.gov

| Hybrid Type | Heterocyclic Partner | Linking Strategy Example | Key Reagents |

|---|---|---|---|

| Oxadiazole-Indole | Indole | Amide bond formation between Indole-2-carboxylic acid and an amino-oxadiazole | Coupling agents (e.g., EDC, DCC) |

| Oxadiazole-Benzimidazole | Benzimidazole | Thioether linkage between 2-(chloromethyl)-1H-benzimidazole and a thiol-oxadiazole | Base (e.g., K₂CO₃) in a polar aprotic solvent |

| Oxadiazole-Quinoline | Quinoline (B57606) | Amide bond formation between a quinoline carboxylic acid and an amino-oxadiazole | Coupling agents researchgate.netchim.it |

Azo dyes are compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). Creating hybrid molecules that incorporate the 1,2,4-oxadiazole scaffold with an azo dye moiety can lead to novel colorants or functional materials.

The synthesis of such hybrids typically involves a diazo coupling reaction. This reaction requires a diazonium salt and a coupling component. An amino-substituted derivative of 3-Ethyl-1,2,4-oxadiazole could be diazotized using sodium nitrite (B80452) and hydrochloric acid to form the corresponding diazonium salt. This salt can then be reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye hybrid. mdpi.comnih.gov The specific substituent on the coupling component will determine the final color and properties of the dye.

Influence of Substituent Effects on Reactivity and Electronic Properties

Research into related 1,2,4-oxadiazol-5(4H)-one structures has provided valuable insights into these substituent effects. A key aspect of the reactivity of this compound is the acidity of the proton on the ring nitrogen at position 4 (N4). The ease of deprotonation at this site is directly influenced by the electronic nature of substituents on the ring. The resulting anion is stabilized by the delocalization of the negative charge through the exocyclic oxygen, leading to an aromatic oxadiazole structure. tubitak.gov.tr

The introduction of a phenyl group at the 3-position of the 1,2,4-oxadiazol-5-ol core allows for a systematic study of how para-substituents on this phenyl ring impact the acidity of the N4 proton. A linear relationship, as described by the Hammett equation, has been demonstrated between the pKa values of these compounds and the Hammett σp constants of the substituents. tubitak.gov.tr This correlation indicates that the electronic influence of the substituent is effectively transmitted through the phenyl ring to the oxadiazole core, thereby affecting its reactivity.

Electron-withdrawing groups (EWGs) on the para-position of the phenyl ring lead to a decrease in the pKa value, signifying an increase in acidity. These groups, such as nitro (-NO2) and cyano (-CN), inductively and/or resonantly pull electron density away from the oxadiazole ring. This withdrawal of electron density stabilizes the conjugate base formed upon deprotonation, making the parent molecule a stronger acid. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2), have the opposite effect. By pushing electron density towards the oxadiazole ring, they destabilize the conjugate base, resulting in a higher pKa value and lower acidity. tubitak.gov.tr

The following table summarizes the observed pKa values for a series of 3-(p-substituted phenyl)-1,2,4-oxadiazol-5(4H)-ones, illustrating the quantitative effect of various substituents on the acidity of the molecule.

| Substituent (R) | Hammett Constant (σp) | pKa |

|---|---|---|

| -N(CH3)2 | -0.83 | 8.30 |

| -OCH3 | -0.27 | 7.24 |

| -SCH3 | 0.00 | 7.10 |

| -CH3 | -0.17 | 7.05 |

| -H | 0.00 | 6.80 |

| -F | 0.06 | 6.40 |

| -Cl | 0.23 | 6.25 |

| -Br | 0.23 | 6.20 |

| -I | 0.28 | 6.30 |

| -CF3 | 0.54 | 5.69 |

| -CN | 0.66 | 5.60 |

| -NO2 | 0.78 | 5.44 |

These findings underscore the predictable nature of substituent effects on the electronic properties and reactivity of the 1,2,4-oxadiazol-5-ol core. By strategically selecting substituents with appropriate electronic characteristics, the chemical properties of derivatives of this compound can be fine-tuned for various applications.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Ethyl-1,2,4-oxadiazol-5-ol, both ¹H and ¹³C NMR provide definitive evidence for its structure.

The ¹³C NMR spectrum is particularly informative for characterizing the heterocyclic core. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring, C3 and C5, are quaternary and resonate in the downfield region of the spectrum due to the deshielding effects of the adjacent electronegative oxygen and nitrogen atoms.

The C3 carbon, substituted with an ethyl group, is expected to have a chemical shift in the range of δ 168–170 ppm. The C5 carbon, bonded to a hydroxyl group, typically appears further downfield, with an expected chemical shift in the range of δ 173–176 ppm. st-andrews.ac.uk Studies on various 3,5-disubstituted 1,2,4-oxadiazoles confirm that the C5 carbon consistently resonates at a lower field than the C3 carbon. st-andrews.ac.uk The specific electronic environment created by the ethyl and hydroxyl substituents dictates the precise chemical shifts observed for this molecule.

The ¹H NMR spectrum clearly resolves the protons of the ethyl and hydroxyl groups. The ethyl group presents a characteristic A₂B₃ spin system, appearing as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the electron-withdrawing oxadiazole ring, causing them to resonate downfield, typically around δ 2.8 ppm. The terminal methyl protons, being further from the ring, appear upfield at approximately δ 1.3 ppm.

The hydroxyl proton (-OH) is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but typically falls within a wide range of δ 5–10 ppm.

In the ¹³C NMR spectrum, the ethyl group carbons are observed in the upfield, aliphatic region. The methylene carbon (-CH₂) is expected at approximately δ 20–25 ppm, while the methyl carbon (-CH₃) would appear at a higher field, around δ 10–15 ppm.

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~1.3 (triplet) | ~10–15 |

| -CH₂- (Ethyl) | ~2.8 (quartet) | ~20–25 |

| -OH | 5–10 (broad singlet) | - |

| C3 (Oxadiazole) | - | ~168–170 |

| C5 (Oxadiazole) | - | ~173–176 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is distinguished by several key absorption bands.

A prominent and broad absorption band is expected in the region of 3100–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the ethyl group's methyl and methylene components are anticipated to appear between 2850 and 3000 cm⁻¹.

The vibrations of the 1,2,4-oxadiazole ring provide a fingerprint region for this heterocycle. A strong absorption band around 1610–1640 cm⁻¹ can be assigned to the C=N stretching vibration. nih.govnih.gov Additionally, characteristic absorptions for the ring's C-O-N framework are expected in the 1300–1450 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3100–3400 | Strong, Broad |

| C-H stretch (aliphatic) | 2850–3000 | Medium |

| C=N stretch (oxadiazole) | 1610–1640 | Strong |

| C-O/C-N stretches | 1300–1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of a molecule, further confirming its structure. For this compound, the empirical formula is C₄H₆N₂O₂ with a molecular weight of 114.10 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed at an m/z value corresponding to this exact mass.

The fragmentation of the 1,2,4-oxadiazole ring under electron impact (EI) is a key diagnostic feature. The primary fragmentation process involves the cleavage of the heterocyclic ring, typically at the O1-C5 and C3-N4 bonds. researchgate.net This characteristic cleavage would lead to the formation of distinct fragment ions. For this compound, this pathway could result in the loss of specific neutral fragments and the generation of charged species derived from the ethyl-substituted nitrile oxide and cyanate (B1221674) moieties, providing unequivocal evidence for the ring's constitution and substitution pattern.

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring reaction progress.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitative purity analysis. nih.gov Using a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of polar and non-polar solvents (e.g., ethyl acetate (B1210297)/hexane), the compound will travel a certain distance, indicated by its retention factor (Rf). A single spot under UV visualization suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and precise assessment of purity. A reversed-phase (RP-HPLC) method, likely employing a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, would be suitable for this polar compound. thieme-connect.com The compound would elute at a specific retention time, and the purity can be calculated from the area of the corresponding peak in the chromatogram.

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. Although specific crystallographic data for this compound is not widely published, analysis of related 1,2,4-oxadiazole derivatives demonstrates the power of this technique. st-andrews.ac.ukresearchgate.netmdpi.com

A successful crystallographic study would provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the 1,2,4-oxadiazole ring and detail the conformation of the ethyl substituent. Furthermore, it would reveal the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which are critical to understanding the compound's physical properties. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of heterocyclic compounds. nih.gov For the 1,2,4-oxadiazole (B8745197) scaffold, these studies focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net

Computational studies on related oxadiazole structures investigate how different substituents influence the electronic properties. nih.gov These analyses often include the generation of molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. Such calculations provide a theoretical basis for understanding the reactivity of the 3-Ethyl-1,2,4-oxadiazol-5-ol molecule.

Conformational Analysis and Tautomerism Studies

The structural flexibility of this compound is explored through conformational analysis, which identifies stable arrangements of its atoms. Of particular significance is the investigation of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms. For this compound, a prominent equilibrium is the keto-enol tautomerism between the 5-hydroxy (-ol) form and its corresponding keto form, 3-ethyl-1,2,4-oxadiazol-5(4H)-one.

Theoretical studies on analogous heterocyclic thiol compounds have demonstrated the existence of similar thiol-thione tautomeric equilibria. mdpi.com In these studies, while spectroscopic data may confirm the presence of both forms, computational methods are used to calculate the relative energies of the tautomers, predicting which form is more stable under various conditions. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This method is widely applied to 1,2,4-oxadiazole derivatives to explore their potential as inhibitors of various enzymes. nih.govnih.gov The process involves placing the ligand into the binding site of a protein and calculating the most favorable binding geometry. Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-protein complex over time. nih.gov

Ligand-Protein Interaction Analysis (if applicable to a specific target)

Once a docked pose is obtained, a detailed analysis of the interactions between the ligand and the protein's active site is conducted. For the 1,2,4-oxadiazole nucleus, these interactions commonly involve hydrogen bonds with specific amino acid residues, as well as hydrophobic and electrostatic interactions. pensoft.net For instance, studies on related oxadiazole derivatives have identified key interactions with enzymes like CYP51, where the nitrogen atoms of the oxadiazole ring act as hydrogen bond acceptors. nih.govjaptronline.com This analysis is crucial for understanding the structural basis of the compound's biological activity.

Binding Affinity Predictions

A primary output of molecular docking simulations is the prediction of binding affinity, which quantifies the strength of the ligand-protein interaction. researchgate.net This is often expressed as a docking score or a calculated binding free energy (ΔGbind), typically in kcal/mol. nih.gov Lower binding energy values suggest a more stable and potent interaction. For various 1,2,4-oxadiazole compounds, docking studies have reported binding affinities against numerous therapeutic targets, helping to prioritize compounds for further experimental testing. nih.gov

Prediction of Spectroscopic Data

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. Methods like DFT can be used to calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. For example, in the characterization of novel 1,3,4-oxadiazole (B1194373) derivatives, the calculated appearance of C=N and disappearance of C=O signals in IR spectra, and the chemical shifts of oxadiazole carbons in ¹³C-NMR spectra, have been used to confirm successful ring formation. mdpi.com These predictive methods are valuable tools for the structural elucidation of this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies are essential in early-stage drug discovery to predict the pharmacokinetic properties of a compound. These computational models assess a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body. For numerous 1,2,4-oxadiazole derivatives, ADME predictions have been performed to evaluate their drug-likeness. nih.gov

Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's Rule. nih.govnih.gov These rules use molecular descriptors to predict oral bioavailability.

Table 1: Key Parameters in In Silico ADME Prediction for Drug-Likeness

| Parameter | Description | Guideline (Lipinski's Rule) | Guideline (Veber's Rule) |

| Molecular Weight (MW) | The mass of one molecule of the substance. | ≤ 500 g/mol | - |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | ≤ 5 | - |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O-H, N-H). | ≤ 5 | - |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N). | ≤ 10 | - |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, predicting drug transport properties. | - | ≤ 140 Ų |

| Number of Rotatable Bonds (n-ROTB) | A measure of molecular flexibility. | - | ≤ 10 |

Studies on various oxadiazole compounds have shown that they generally exhibit good predicted oral absorption and bioavailability, adhering to these rules. nih.govnih.gov

Biological Activity and Mechanistic Insights

Role of the 1,2,4-Oxadiazole (B8745197) Core as a Pharmacophore

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that confers favorable physicochemical properties for drug design. nih.govnih.gov This core is considered a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, while potentially improving metabolic stability and pharmacokinetic properties. The stability of the 1,2,4-oxadiazole ring under various chemical and thermal conditions makes it a robust scaffold for the development of therapeutic agents. nih.gov

The nitrogen and oxygen atoms within the ring are capable of forming hydrogen bonds with biological targets such as enzymes and receptors, a key interaction for eliciting a pharmacological response. researchgate.net The versatility of the 1,2,4-oxadiazole core allows for substitutions at the C3 and C5 positions, enabling the fine-tuning of a compound's biological activity. nih.gov This adaptability has led to the incorporation of the 1,2,4-oxadiazole moiety into a diverse range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies for 3-Ethyl-1,2,4-oxadiazol-5-ol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 1,2,4-oxadiazole derivatives, SAR studies have revealed that the nature of the substituents at the C3 and C5 positions plays a pivotal role in determining their biological efficacy and spectrum of activity. nih.gov

Impact of Ethyl Group Modifications

While specific studies on the modification of the ethyl group in this compound are not extensively documented, general SAR principles for 3-alkyl-substituted 1,2,4-oxadiazoles can be inferred. The alkyl substituent at the C3 position can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with its target.

Studies on related 1,3,4-oxadiazole (B1194373) derivatives have shown that the length of the alkyl chain can impact antimicrobial activity. For instance, in a series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, compounds with 10 to 12 carbon atoms in the alkyl chain demonstrated the most potent antimycobacterial activity. nih.gov This suggests that there is an optimal lipophilicity for activity, and significant deviations from this, either by increasing or decreasing the alkyl chain length, could lead to a reduction in efficacy. Therefore, modifications of the ethyl group in this compound, such as increasing its length or introducing branching, would likely modulate its biological profile.

Influence of the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position of the 1,2,4-oxadiazole ring is a key feature that can significantly influence the molecule's properties. The "-ol" suffix in this compound indicates the presence of this hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 3-ethyl-1,2,4-oxadiazolin-5-one. This tautomerism can be important for its interaction with biological targets.

The hydroxyl group is a hydrogen bond donor and acceptor, which can facilitate strong interactions with amino acid residues in the active sites of enzymes or receptors. In a study of 5-aryl-1,3,4-oxadiazole-2-thiols, the presence of a hydroxyl group on the aryl ring was found to enhance antitubercular activity, highlighting the positive contribution of this functional group. nih.gov In another context, 5-amino-substituted 1,2,4-oxadiazoles have been synthesized and shown to exhibit significant anti-inflammatory activity. nih.gov While not a hydroxyl group, the amino group also possesses hydrogen bonding capabilities, suggesting that a polar, hydrogen-bonding group at the C5 position is beneficial for certain biological activities.

Effects of Additional Substitutions on Biological Efficacy

The introduction of additional substituents onto the 1,2,4-oxadiazole core or modifications of the existing ethyl and hydroxyl groups can have a profound impact on biological efficacy. For instance, in a series of 3,5-diaryl-1,2,4-oxadiazole derivatives, the presence of nitro groups on the aryl rings was found to be crucial for antibacterial activity. scielo.brresearchgate.net Halogen substitutions have also been shown to enhance the antibacterial activity of some oxadiazole derivatives. nih.gov

Antimicrobial Activities

Derivatives of 1,2,4-oxadiazole have been widely investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria.

Antibacterial Efficacy and Spectrum of Activity

Numerous studies have reported the antibacterial efficacy of 1,2,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The specific spectrum of activity is highly dependent on the substitution pattern of the oxadiazole ring.

For example, a series of 3,5-diaryl-1,2,4-oxadiazole derivatives were tested against several bacterial strains. The nitrated derivatives, in particular, showed promising activity against Escherichia coli, with one ortho-nitrated derivative exhibiting a minimum inhibitory concentration (MIC) of 60 µM. scielo.brresearchgate.net However, in the same study, Staphylococcus aureus and Pseudomonas aeruginosa were found to be resistant to all the tested compounds. scielo.brresearchgate.net

The following interactive table summarizes the antibacterial activity of various 1,2,4-oxadiazole derivatives from different studies, showcasing their efficacy against a range of bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-(4-Chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole | Escherichia coli | >100 µM | scielo.br |

| 3-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | Escherichia coli | 80 µM | scielo.br |

| 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | Escherichia coli | 100 µM | scielo.br |

| 3-(3-Pyridyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole | Escherichia coli | 60 µM | scielo.br |

An article focusing solely on the chemical compound 'this compound'," as requested, cannot be generated at this time. Extensive searches for scientific literature detailing the biological and mechanistic insights of this specific compound have not yielded any research findings. The available information is limited to its chemical properties and commercial availability. sigmaaldrich.comsigmaaldrich.com

While the broader class of compounds known as oxadiazoles (B1248032) has been the subject of considerable research, demonstrating a wide range of biological activities, these findings are not specific to "this compound". asianpubs.orgnih.govnih.govmdpi.commdpi.commdpi.commdpi.comnih.govchemrevlett.commdpi.comajol.infoajrconline.orgmdpi.comnih.govresearchgate.netnih.govnih.gov Attributing the properties of other oxadiazole derivatives to this specific compound would be scientifically inaccurate and would not adhere to the strict focus of your request.

Research into oxadiazole derivatives has revealed potential applications in various therapeutic areas.

Antibacterial Activity: Certain oxadiazole derivatives have been shown to target bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs). nih.govsci-hub.ru This mechanism is crucial in overcoming resistance in strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov

Antifungal Properties: The antifungal potential of the oxadiazole scaffold is also an active area of investigation. mdpi.comnih.govmdpi.comnih.gov

Antiviral Potential: Some studies have explored the antiviral capabilities of oxadiazoles, though specific data remains limited. nih.govnih.gov

Anticancer Activities: The anticancer effects of various oxadiazole compounds have been documented, with mechanisms including the induction of apoptosis (programmed cell death) and enzyme inhibition. nih.govnih.govmdpi.comajol.infonih.govnih.govmdpi.commdpi.comsemanticscholar.org

Anti-inflammatory and Antioxidant Activities: The core oxadiazole structure has been associated with both anti-inflammatory and antioxidant properties in different molecular contexts. asianpubs.orgmdpi.comchemrevlett.commdpi.comresearchgate.netnih.govnih.govtubitak.gov.trnih.gov

It is important to reiterate that these findings pertain to the broader family of oxadiazole compounds and not specifically to "this compound". Without dedicated research on this particular chemical, no scientifically validated statements can be made about its biological activity or mechanisms of action.

Neuroprotective Effects

Derivatives of the 1,2,4-oxadiazole class have shown promise as neuroprotective agents. Research into related heterocyclic compounds has revealed their potential to mitigate neuronal damage. For instance, certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their neuroprotective effects in models of 6-hydroxydopamine-induced neurotoxicity. In these studies, specific compounds demonstrated a statistically significant neuroprotective effect by preserving synaptosomal viability and the levels of reduced glutathione (B108866) against the toxic agent. This suggests that the oxadiazole scaffold may serve as a basis for the development of novel treatments for neurodegenerative disorders. The mechanism of action for some of these compounds is thought to involve the stabilization of the synaptosomal membrane and the preservation of crucial antioxidants within the brain.

Other Pharmacological Activities (e.g., Antidiabetic, Antitussive)

The pharmacological versatility of the 1,2,4-oxadiazole core extends to other therapeutic areas, including metabolic disorders and respiratory conditions.

Antidiabetic Activity: Several studies have highlighted the potential of oxadiazole derivatives as antidiabetic agents. For example, various 1,3,4-oxadiazole derivatives have been investigated for their ability to modulate key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can help in controlling postprandial hyperglycemia. Furthermore, some oxadiazole hybrids have demonstrated the capacity to improve glucose tolerance and enhance insulin (B600854) sensitivity. The proposed mechanisms often involve the modulation of molecular targets like peroxisome proliferator-activated receptor gamma (PPARγ) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are crucial in regulating glucose metabolism and insulin signaling pathways.

Antitussive Activity: The 1,2,4-oxadiazole nucleus is also found in compounds with antitussive properties. A notable example is Oxolamine, which is chemically identified as 3-phenyl-5-β-diethylaminoethyl-1,2,4-oxadiazole. Pharmacological studies have indicated that its antitussive effect is more pronounced in response to diffuse stimulation of the bronchial tree, suggesting a predominantly peripheral mechanism of action. In addition to its antitussive effects, Oxolamine has also been reported to possess analgesic, anti-inflammatory, local anesthetic, and antispasmodic properties.

Biological Applications Beyond Medicine (e.g., Herbicidal, Insecticidal, Fungicidal)

The utility of 1,2,4-oxadiazole derivatives is not confined to medicine; they also have significant applications in agriculture as pesticides.

Herbicidal Activity: Certain N-(1,3,4-oxadiazol-2-yl)arylformamide compounds have been incorporated into herbicidal compositions. These formulations have shown efficacy in controlling a wide range of weeds in crop fields, including various species of sedges, grasses, and broadleaf weeds. The broad herbicidal spectrum and the potential for synergistic effects make these compounds valuable in modern agriculture for managing weed resistance.

Insecticidal Activity: The 1,2,4-oxadiazole scaffold is present in molecules with insecticidal properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested against various insect pests. While some of these compounds have shown moderate to low efficacy in certain studies, the structural motif remains an area of interest for the development of new insect control agents.

Fungicidal Activity: A significant body of research has been dedicated to the fungicidal activity of 1,2,4-oxadiazole derivatives. mdpi.comnih.gov These compounds have been evaluated against a variety of plant pathogenic fungi. mdpi.comnih.gov For example, certain 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid have demonstrated significant antifungal activity against pathogens such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com The mechanism of action for some of these fungicidal compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.com

Below is a data table summarizing the fungicidal activity of selected 1,2,4-oxadiazole derivatives against various plant pathogens.

| Compound | Target Pathogen | EC50 (µg/mL) |

| 4f | Rhizoctonia solani | 12.68 |

| Fusarium graminearum | 29.97 | |

| Exserohilum turcicum | 29.14 | |

| Colletotrichum capsica | 8.81 | |

| 4q | Rhizoctonia solani | 38.88 |

| Fusarium graminearum | 149.26 | |

| Exserohilum turcicum | 228.99 | |

| Colletotrichum capsica | 41.67 |

Data sourced from studies on 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid moieties. mdpi.com

Patent Landscape and Intellectual Property

Analysis of Existing Patents Featuring 3-Ethyl-1,2,4-oxadiazol-5-ol or Closely Related Structures

A comprehensive review of the patent literature reveals a strong focus on the therapeutic applications of 1,2,4-oxadiazole (B8745197) derivatives. These compounds are recognized for their diverse biological activities, making them attractive candidates for drug development. The 1,2,4-oxadiazole nucleus is often utilized as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles.

Patents in this domain frequently describe the synthesis and application of 3,5-disubstituted 1,2,4-oxadiazoles. For instance, methods for producing 3-acetyl-5-alkyl-1,2,4-oxadiazole derivatives have been patented, highlighting a general interest in small alkyl substitutions at the 3- and 5-positions of the oxadiazole ring. One patented method involves the reaction of nitriles with acetone (B3395972) or acetophenone (B1666503) in the presence of iron(III) nitrate (B79036) to yield 3-acetyl- and 3-benzoyl-1,2,4-oxadiazole derivatives. This suggests that similar synthetic strategies could be employed for this compound.

Furthermore, patent documents disclose 1,2,4-oxadiazole derivatives with applications as immunomodulators, for the treatment of cancer, and for addressing cardiovascular diseases. A European patent, for example, describes 1,2,4-oxadiazole derivatives for therapeutic use, detailing various substituents on the core ring system. While not explicitly mentioning the 3-ethyl-5-ol substitution, the claims often encompass a broad range of alkyl and other functional groups, potentially covering structures analogous to this compound.

The tautomeric nature of this compound, existing in equilibrium with 3-Ethyl-1,2,4-oxadiazol-5-one, is also a key consideration in patent analysis. Patents covering 1,2,4-oxadiazol-5-one derivatives for applications such as cancer treatment are relevant to the intellectual property landscape of this compound.

Key Patent Holders and Research Trends in Patent Filings

The patent landscape for 1,2,4-oxadiazole derivatives indicates that pharmaceutical companies and research institutions are the primary drivers of innovation in this area. While specific key patent holders for this compound cannot be definitively identified due to the lack of direct patents, an analysis of the broader field of 1,2,4-oxadiazole patents provides insights into the major players.

Research trends in patent filings for 1,2,4-oxadiazole derivatives point towards a sustained interest in their therapeutic potential. A review of patents from 2013 to 2021 highlights the continuous development of oxadiazole-containing drugs for a wide range of chronic diseases. The structural versatility of the 1,2,4-oxadiazole ring allows for the creation of large libraries of compounds for screening against various biological targets.

Recent patent applications continue to explore the utility of this scaffold in diverse therapeutic areas. The focus remains on synthesizing novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The development of new synthetic methodologies that are efficient and environmentally friendly is also a noticeable trend in the patent literature.

Emerging Patent Applications and Future Commercial Prospects

Emerging patent applications for 1,2,4-oxadiazole derivatives suggest a promising future for compounds like this compound. The broad spectrum of biological activities associated with the 1,2,4-oxadiazole core continues to be explored, with new therapeutic targets being identified.

The potential commercial prospects for this compound and its closely related structures are tied to their successful development as therapeutic agents. The existing patent landscape for the broader class of 1,2,4-oxadiazoles in areas such as oncology, immunology, and neurology indicates significant market potential. As research continues, it is plausible that specific derivatives like this compound could be identified as lead candidates for the treatment of various diseases.

Future patent filings are likely to focus on novel formulations, combination therapies, and the use of these compounds for personalized medicine. The continued interest in the 1,2,4-oxadiazole scaffold by the pharmaceutical industry underscores its importance and the likelihood of future commercial success for drugs derived from this chemical class.

Conclusion and Future Perspectives in 3 Ethyl 1,2,4 Oxadiazol 5 Ol Research

Summary of Key Research Findings and Contributions

Direct and specific research focused exclusively on 3-Ethyl-1,2,4-oxadiazol-5-ol is exceptionally limited in publicly accessible scientific literature. The compound is available commercially as a chemical for research purposes, which confirms its synthesis is achievable. However, detailed studies on its biological effects, specific synthetic optimizations, and characterization are not extensively documented.

The primary contributions to understanding this molecule are therefore inferred from the broader class of 1,2,4-oxadiazoles. This chemical family is well-regarded in medicinal chemistry for several key reasons:

Bioisosteric Properties : The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for ester and amide groups. researchgate.netscispace.comnih.gov This allows medicinal chemists to replace metabolically vulnerable ester or amide functionalities in a drug candidate, potentially improving its stability and pharmacokinetic profile without losing the key interactions required for biological activity. mdpi.comnih.gov

Diverse Biological Activities : Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a remarkably wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic properties. nih.govdntb.gov.uanih.govnih.gov This wide range of activities suggests that the core structure is a "privileged scaffold" capable of interacting with a variety of biological targets.

Chemical Stability : Compared to other oxadiazole isomers, the 1,2,4-oxadiazole ring generally exhibits good chemical and thermal stability, a crucial property for drug development. nih.govscielo.br

In essence, while this compound itself has not been a focus of major research, its parent scaffold is of significant interest, providing a strong rationale for its future investigation.

Unaddressed Challenges and Knowledge Gaps

The most significant challenge in the context of this compound is the fundamental lack of specific data. This represents a major knowledge gap that must be addressed before its potential can be evaluated.

Key unanswered questions include:

Optimized Synthesis : While general methods for 1,2,4-oxadiazole synthesis exist, specific, high-yield, and scalable protocols for this compound have not been published.

Physicochemical Properties : Detailed characterization of its solubility, stability, lipophilicity, and other pharmaceutically relevant properties is currently unavailable.

Biological Activity Profile : The compound has not been systematically screened against a wide range of biological targets. It is unknown whether it possesses any of the activities (e.g., anticancer, antimicrobial) observed in other 1,2,4-oxadiazole derivatives.

Mechanism of Action : Without a known biological activity, its mechanism of action remains entirely speculative.

Structure-Activity Relationships (SAR) : No derivatives have been synthesized or studied, meaning there is no understanding of how modifying its structure would impact potential biological effects.

This lack of foundational knowledge is the primary barrier to any further development.

Potential for Novel Synthetic Routes and Derivatization Strategies

Future research into this compound can draw upon well-established synthetic methodologies for the 1,2,4-oxadiazole core. nih.govresearchgate.net The most common and versatile approach involves the cyclization of an O-acylamidoxime, which is typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it

| Synthetic Route | Precursors | Description | Potential Application for this compound |

| Amidoxime Cyclization | Propionamidoxime and a protected carbonyl derivative (e.g., phosgene (B1210022) equivalent) | This is the most direct route. The ethyl group at the C3 position would come from propionamidoxime, and the hydroxyl group at C5 would be formed by cyclization with a suitable C1 electrophile. | This would be the primary route for synthesizing the parent compound. |

| [3+2] Cycloaddition | Propionitrile and a nitrile oxide | This 1,3-dipolar cycloaddition reaction is a fundamental method for forming the oxadiazole ring, though controlling regioselectivity can be a challenge. chim.it | An alternative route for synthesizing the core ring structure. |

| Derivatization | This compound and various reagents | The hydroxyl group at the C5 position is a key handle for derivatization. It could be alkylated, acylated, or used in coupling reactions to generate a library of new compounds. | Creating ethers or esters at the 5-position to explore structure-activity relationships. |

The hydroxyl group of this compound is a particularly attractive feature for creating derivatives. It provides a reactive site for building a library of analogues, which is essential for exploring structure-activity relationships and optimizing properties like potency, selectivity, and solubility.

Future Directions in Biological Activity Screening and Mechanism Elucidation

Given the broad therapeutic potential of the 1,2,4-oxadiazole scaffold, a logical first step for future research would be to subject this compound to a comprehensive biological screening campaign. researchgate.net Based on the activities of related compounds, several areas are of high interest. mdpi.comnih.gov

| Therapeutic Area | Potential Targets / Assays | Rationale |

| Oncology | Kinase panels (e.g., EGFR, BRAF), tubulin polymerization assays, cell viability assays against various cancer cell lines (e.g., MCF-7, A549). frontiersin.org | Numerous 1,2,4-oxadiazole derivatives have shown potent anticancer activity by inhibiting key enzymes or cellular processes involved in cancer progression. nih.govresearchgate.net |

| Infectious Diseases | Antibacterial and antifungal assays against a panel of pathogenic microbes. | The scaffold is present in compounds with documented antimicrobial effects. nih.gov |

| Inflammation | Cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition assays, cytokine release assays in immune cells. | The oxadiazole ring has been incorporated into potent anti-inflammatory agents. chim.it |

| Neuroscience | Assays for targets involved in neurodegenerative diseases (e.g., monoamine oxidase, acetylcholinesterase), receptor binding assays. | Certain derivatives have shown potential for treating CNS disorders. nih.gov |

Should any significant "hits" emerge from these initial screens, subsequent research would focus on elucidating the mechanism of action. This would involve target identification studies, molecular docking simulations to predict binding modes, and biochemical assays to confirm target engagement and functional effects. nih.gov

Translational Research Opportunities and Preclinical Development

If initial screening and mechanism-of-action studies reveal promising activity, this compound could serve as a valuable starting point for a drug discovery program. Its small size and simple structure make it an attractive lead compound for chemical optimization.

The key translational opportunity lies in its identity as a bioisostere. researchgate.netscispace.com For example, if a natural product containing a hydrolytically unstable ester group shows promising biological activity, a synthetic analogue replacing that ester with the 3-ethyl-1,2,4-oxadiazol-5-yl moiety could lead to a more drug-like candidate with enhanced metabolic stability. nih.gov

The path to preclinical development would involve several stages:

Lead Optimization : Synthesis of a focused library of derivatives (as described in 9.3) to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

In Vivo Efficacy : Testing optimized compounds in animal models of the relevant disease (e.g., tumor xenograft models for an anticancer candidate).

Pharmacokinetic Studies : Evaluating how the compounds are absorbed, distributed, metabolized, and excreted in animal models to ensure they have suitable properties for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.